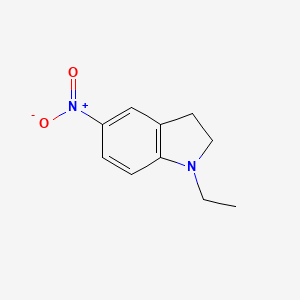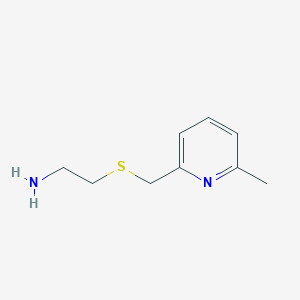
(R)-benzyl (1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with an amine derivative of 5-methyl-1,2,4-oxadiazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxadiazole ring may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the oxadiazole ring.
Ethyl carbamate: Another carbamate ester but with an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl ®-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-9(12-15-10(2)19-16-12)14-13(17)18-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,14,17)/t9-/m1/s1 |
Clave InChI |
DWTFLYFMRCLHDJ-SECBINFHSA-N |
SMILES isomérico |
CC1=NC(=NO1)[C@@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=NC(=NO1)C(C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-4-amino-N-{[2-(trifluoromethyl)phenyl]methyl}cyclohexanecarboxamide](/img/structure/B8336858.png)








![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)


